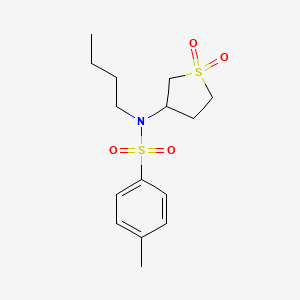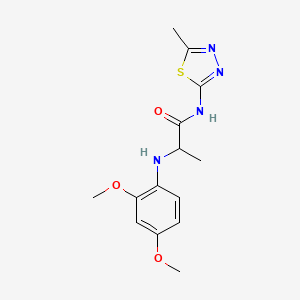
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels.
Mecanismo De Acción
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide is a potent inhibitor of chloride channels. It binds to the channel pore and prevents chloride ions from passing through the channel. This inhibition can lead to changes in cell volume, membrane potential, and intracellular ion concentrations. N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has also been shown to affect other ion channels such as potassium channels and calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide depend on the specific chloride channel being inhibited. In general, N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can lead to changes in cell volume, membrane potential, and intracellular ion concentrations. N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has been shown to inhibit cell proliferation and induce apoptosis in some cell types. It has also been shown to affect the immune system, the nervous system, and the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide is a potent and specific inhibitor of chloride channels, which makes it a valuable tool for studying the physiological and biochemical effects of these channels. However, N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can also affect other ion channels and may have off-target effects. Additionally, N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide. One area of research is the development of more specific inhibitors of chloride channels that do not have off-target effects. Another area of research is the development of new methods for studying the physiological and biochemical effects of chloride channels. Finally, there is a need for more research on the role of chloride channels in various physiological and pathological processes.
Métodos De Síntesis
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with butylamine and tetrahydrothiophene-1,1-dioxide in the presence of a base such as potassium carbonate. The reaction yields N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide as a white crystalline solid with a melting point of 162-164°C.
Aplicaciones Científicas De Investigación
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has been used in a variety of scientific research applications. It has been used to study the role of chloride channels in various physiological and pathological processes such as cell volume regulation, cell proliferation, and apoptosis. N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has also been used to study the effects of chloride channels on the immune system, the nervous system, and the cardiovascular system.
Propiedades
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-3-4-10-16(14-9-11-21(17,18)12-14)22(19,20)15-7-5-13(2)6-8-15/h5-8,14H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIINOMOOPDSPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5230869.png)

![N-(4-chloro-2-methylphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5230881.png)
![3-ethyl-5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230888.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-ethylpiperazine](/img/structure/B5230894.png)
![1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5230901.png)
![2-(methylthio)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230908.png)

![11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5230926.png)

![N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5230941.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230948.png)
![methyl [(4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5230960.png)
![5,5'-[1,3-phenylenebis(oxy)]bis(2,2'-biisoindole-1,1',3,3'-tetrone)](/img/structure/B5230983.png)